Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

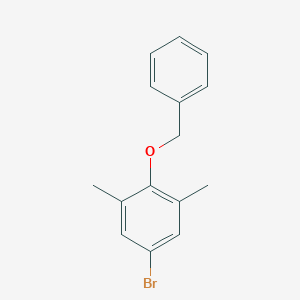

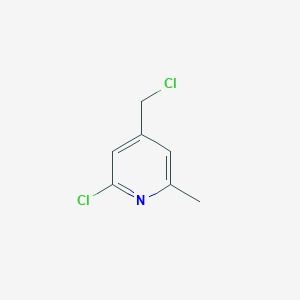

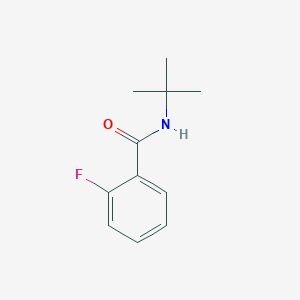

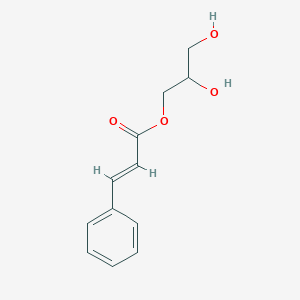

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . It is a product used for proteomics research .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, often involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process typically employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .Molecular Structure Analysis

The molecular structure of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The molecular formula is C13H16N2O2 .Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the potential of benzimidazole derivatives, including Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, in antimicrobial applications. For instance, compounds synthesized with this structure showed significant antimicrobial activity against various bacteria and fungi (Salahuddin et al., 2017).

Structural Analysis and Synthesis

Studies have focused on the crystal structure and synthesis methods of benzimidazole derivatives. These investigations aid in understanding the molecular conformation and facilitating the development of new compounds (S. Ozbey et al., 2001), (J. Elguero et al., 1976).

Chemical Reactions and Compound Formation

Research into benzimidazole derivatives also includes exploring their chemical reactions and the formation of various compounds. This work contributes to the development of new chemicals and materials (R. Acheson et al., 1972), (E. A. Badawey et al., 1989).

Chemosensor Development

Benzimidazole derivatives have been utilized in the development of solid-state chemosensors. These sensors have shown high selectivity and sensitivity, particularly towards fluoride and acetate anions (T. Chaudhuri et al., 2018).

Potential Antineoplastic and Antifilarial Agents

Compounds synthesized from benzimidazole derivatives, including Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, have shown promise as potential antineoplastic and antifilarial agents. This highlights their potential use in medical applications (S. Ram et al., 1992).

DNA Interaction and Medicinal Relevance

The interaction of benzimidazole derivatives with DNA and their interference in DNA-associated processes make them significant in medicinal chemistry. This includes studies on their antihelminthic, antacid, and antibacterial properties (S. Bhattacharya et al., 2008).

Environmentally Friendly Synthesis Approaches

Recent research has also focused on greener and more convenient synthesis methods for benzimidazole derivatives. These methods aim to reduce environmental impact while facilitating the creation of bioactive compounds (J. Wen et al., 2016).

Propriétés

IUPAC Name |

ethyl 2-(5,6-dimethylbenzimidazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-4-17-13(16)7-15-8-14-11-5-9(2)10(3)6-12(11)15/h5-6,8H,4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXGBVQSRKUYFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C1C=C(C(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)